3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propyl-2H-chromen-7-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propyl-2H-chromen-7-yl methyl carbonate is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A computational study carried out on similar benzothiazole derivatives showed favorable pharmacokinetic properties .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-tubercular, anti-cancer, anti-bacterial, anti-diabetic, anti-inflammatory, and anticonvulsant activities .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the compound’s action may be influenced by the conditions under which it is synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is to react 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a carbonyl group.
Reduction: : The chromen-7-yl moiety can be reduced to form a dihydrochromen derivative.
Substitution: : The methyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of a chromone derivative.
Reduction: : Formation of a dihydrochromen derivative.
Substitution: : Formation of derivatives with different functional groups replacing the methyl carbonate.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antibacterial or antifungal properties.
Medicine: : Potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: : Application in the development of new materials or as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzothiazole and chromen-7-yl moieties. Similar compounds include other benzothiazole derivatives and chromones, which may have different biological activities and applications. Some examples of similar compounds are:
2-phenylbenzothiazole
4-hydroxy-2-oxo-2H-chromen-7-yl derivatives
Propyl-substituted benzothiazoles
These compounds may differ in their substitution patterns and functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propylchromen-7-yl] methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c1-3-6-11-9-12-15(10-14(11)28-21(25)26-2)27-20(24)17(18(12)23)19-22-13-7-4-5-8-16(13)29-19/h4-5,7-10,23H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHASERDDYVOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)OC)OC(=O)C(=C2O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.